Benzyl carbazate hydrochloride
Overview
Description
Benzyl carbazate hydrochloride is an organic compound with the molecular formula C8H11ClN2O2. It is a derivative of benzyl carbazate, which is used as a reagent in organic synthesis, particularly in the preparation of hydrazides and hydrazones. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Benzyl carbazate hydrochloride, also known as Z-NHNH2 HCl, is a significant organic intermediate . It is primarily used in the synthesis of various amino-containing compounds, such as amino acids, peptides, and proteins . .
Mode of Action
For instance, it can be used in selective substitution reactions and amino acid protection reactions during drug synthesis .
Biochemical Pathways
For example, it is used in the synthesis of plant protectants and transaminase inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable under normal temperature conditions but may decompose under high temperatures or strong acidic conditions . Therefore, the conditions under which it is used can significantly impact its effectiveness and stability.
Biochemical Analysis
Biochemical Properties
Benzyl carbazate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its interaction with carbonyl groups, forming stable hydrazone linkages. This property makes it useful in the modification and stabilization of proteins and peptides. This compound interacts with enzymes such as transaminases and dehydrogenases, where it can act as an inhibitor or stabilizer, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and peptides, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolic flux and changes in metabolite levels. Additionally, it has been observed to affect the expression of genes related to stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of hydrazone linkages with carbonyl groups on proteins and peptides. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, this compound can inhibit the activity of dehydrogenases by forming stable complexes with their active sites. Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild inhibitor of enzyme activity, while at higher doses, it can cause significant inhibition and even toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as disruptions in metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis. It interacts with enzymes such as transaminases and dehydrogenases, affecting their activity and leading to changes in metabolic flux. Additionally, this compound can influence the levels of various metabolites, including amino acids and their derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. For example, this compound can bind to transport proteins in the cytoplasm, allowing it to be transported to the nucleus or other organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can modify the activity or function of resident proteins. This localization is crucial for its role in regulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl carbazate hydrochloride typically involves the reaction of benzyl chloroformate with hydrazine hydrate in the presence of a base. The reaction proceeds as follows:
- Dissolve hydrazine hydrate in a suitable solvent, such as methanol or dichloromethane.
- Add an alkali, such as sodium hydroxide or potassium carbonate, to the solution.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature between 20-80°C.
- After the reaction is complete, the crude product is purified by recrystallization or other suitable methods to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Using large reaction vessels and automated systems to control the addition of reagents and maintain reaction conditions.
- Employing continuous purification techniques, such as distillation or chromatography, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl carbazate hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones and Schiff bases.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation Reactions: Use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrazones and Schiff Bases: Formed from condensation reactions with carbonyl compounds.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
Benzyl carbazate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of hydrazides, hydrazones, and other nitrogen-containing compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Comparison with Similar Compounds
Ethyl carbazate: Another carbazate derivative used in similar applications.
Methyl carbazate: A simpler carbazate compound with comparable reactivity.
Phenylhydrazine: A related hydrazine derivative with similar chemical properties.
Uniqueness: Benzyl carbazate hydrochloride is unique due to its benzyl group, which enhances its reactivity and ability to form stable derivatives. This makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds .
Properties
IUPAC Name |
benzyl N-aminocarbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-10-8(11)12-6-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVRLZSOYQZLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614397 | |
Record name | Benzyl hydrazinecarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-62-7 | |
Record name | Benzyl carbazate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2540-62-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl hydrazinecarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL CARBAZATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1L7S073N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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